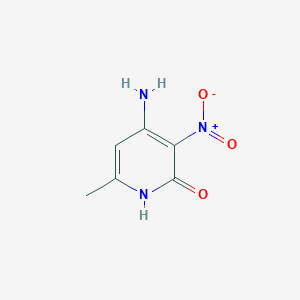

4-Amino-6-methyl-3-nitropyridin-2-OL

Description

Structure

3D Structure

Properties

CAS No. |

63897-15-4 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

4-amino-6-methyl-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C6H7N3O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H3,7,8,10) |

InChI Key |

NRLNBVJDIGFTLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Amino 6 Methyl 3 Nitropyridin 2 Ol

Reactivity of the Nitropyridine Moiety

The nitropyridine moiety is characterized by an electron-deficient aromatic system, a consequence of the powerful electron-withdrawing nature of the nitro group. This electronic feature is the primary driver for the reactivity described in the following sections.

The presence of a nitro group significantly activates the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of suitable leaving groups by a variety of nucleophiles. In nitropyridine systems, the nitro group itself can act as a leaving group, a reaction known as denitration, which is a valuable transformation in synthetic chemistry. nih.govmdpi.com The reaction proceeds via a stepwise addition-elimination mechanism, involving the formation of a stabilized anionic intermediate (a Meisenheimer complex).

The strong electron-withdrawing character of the nitro group lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. nih.gov For SNAr to occur, a good leaving group must be present, and the nitro group's ability to stabilize the negative charge of the intermediate is crucial. Research on various nitropyridines has shown that nucleophiles such as fluorides, thiols, and alkoxides can effectively displace nitro groups or other leaving groups on the ring. mdpi.comnih.gov For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion, demonstrating the feasibility of this reaction pathway. mdpi.comresearchgate.net

| Nucleophile | Reagent Example | Product Type | Conditions | Reference |

| Halide (Fluoride) | Cesium Fluoride (CsF) | Fluoropyridine | Reflux in dry DMSO | mdpi.com |

| Thiolates | Sodium Thiophenolate | Thioether | Mild conditions | nih.gov |

| Alkoxides | Sodium Methoxide | Methoxy-pyridine | Varies | mdpi.com |

| Amines | Pyrrolidine | Aminopyridine | Varies | nih.gov |

This table presents examples of nucleophilic aromatic substitution reactions on activated nitropyridine systems.

The reduction of the nitro group is a fundamental transformation in organic chemistry, providing a reliable route to the corresponding amino compounds. This reaction is particularly important in the synthesis of pharmaceuticals and other biologically active molecules. jsynthchem.com A wide array of reducing agents can be employed to convert aromatic nitro groups into amines, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl). wikipedia.org

Transfer Hydrogenation: Reagents like formic acid or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst. organic-chemistry.org

Chemical Reductants: Reagents such as sodium hydrosulfite, tin(II) chloride, or sodium borohydride (B1222165) in the presence of a transition metal catalyst can achieve this transformation. jsynthchem.comwikipedia.org

The reduction proceeds in a stepwise manner, involving nitroso and hydroxylamine (B1172632) intermediates. nih.gov Under controlled conditions, it is sometimes possible to isolate these intermediates. For example, the use of zinc metal in aqueous ammonium chloride can lead to the formation of the aryl hydroxylamine. wikipedia.org

| Reagent/System | Product | Notes | Reference |

| H₂, Pd/C or Raney Ni | Amine | Common, high efficiency | wikipedia.org |

| Fe, HCl/Acetic Acid | Amine | Classic, cost-effective method | wikipedia.org |

| SnCl₂ | Amine | Mild reducing agent | wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Amine | Can offer chemoselectivity | jsynthchem.com |

| Zinc, NH₄Cl | Hydroxylamine | Stops at intermediate stage | wikipedia.org |

This table summarizes common reagents for the reduction of aromatic nitro groups and the corresponding products.

Nitro group migrations on aromatic rings, while not as common as other rearrangements, are known phenomena under specific conditions. In some nitropyridine systems, the nitro group has been observed to migrate from one position to another. clockss.orgresearchgate.net For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents can lead to an unexpected product where the nitro group has migrated to the 3-position. clockss.org

The mechanism of such migrations can be complex. One proposed pathway involves a ntnu.noresearchgate.net sigmatropic shift. ntnu.no A sigmatropic reaction is a pericyclic process where a σ-bond migrates across a π-system in an intramolecular fashion. wikipedia.org According to the Woodward-Hoffmann rules, a ntnu.noresearchgate.net sigmatropic shift of a hydrogen atom is thermally allowed to proceed suprafacially, meaning the migrating group remains on the same face of the π-system. uh.edustereoelectronics.orglibretexts.org In the context of nitropyridines, the migration of a nitro group from a nitrogen atom to a carbon atom has been proposed to occur via a ntnu.noresearchgate.net sigmatropic shift mechanism. ntnu.no These rearrangements are often influenced by factors such as solvent, temperature, and the electronic nature of the substituents on the pyridine ring. clockss.orgresearchgate.net

Transformations of the Hydroxyl Group (Pyridin-2-ol Moiety)

The hydroxyl group at the C2 position is a key site of reactivity, participating in tautomeric equilibria and serving as a handle for the introduction of new functional groups through alkylation and acylation reactions.

Tautomeric Equilibrium between Pyridin-2-ol and Pyridin-2-one Forms

4-Amino-6-methyl-3-nitropyridin-2-OL exists in a tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms. This equilibrium is a common feature of 2-hydroxypyridines and their derivatives. The position of this equilibrium is significantly influenced by the solvent and the electronic nature of the substituents on the pyridine ring.

In non-polar solvents, the 2-hydroxypyridine (B17775) form is generally favored, whereas polar solvents, such as water and alcohols, tend to shift the equilibrium towards the 2-pyridone form. This is due to the greater ability of polar solvents to solvate the more polar pyridone tautomer. The equilibrium can be quantitatively assessed using spectroscopic methods like UV/Vis spectroscopy.

The presence of the electron-withdrawing nitro group at the C3 position and the electron-donating amino group at the C4 position in this compound will have a pronounced effect on the tautomeric equilibrium. Electron-withdrawing groups on the pyridine ring can influence the acidity of the N-H group in the pyridone form and the O-H group in the pyridinol form, thereby affecting the equilibrium position.

Table 1: Factors Influencing the Tautomeric Equilibrium of Substituted 2-Hydroxypyridines

| Factor | Influence on Equilibrium | Predominant Form |

| Solvent Polarity | Increasing polarity | Pyridin-2-one |

| Decreasing polarity | Pyridin-2-ol | |

| Substituent Effects | Electron-withdrawing groups | Can favor either form depending on position |

| Electron-donating groups | Can favor either form depending on position |

O-Alkylation, O-Acylation, and Ether/Ester Formation

The hydroxyl group of the pyridin-2-ol tautomer can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions are typically carried out by treating the pyridinol with an alkylating or acylating agent in the presence of a base.

O-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates. The choice of reaction conditions is crucial to favor O-alkylation over the competing N-alkylation of the pyridin-2-one tautomer. Factors such as the solvent, the nature of the base, and the alkylating agent itself can influence the regioselectivity of the reaction. For instance, the use of silver salts can sometimes promote O-alkylation.

Similarly, O-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions lead to the formation of ester derivatives. Acidic conditions have been shown to favor O-acylation in some amino alcohols, which could be a potential strategy for the selective acylation of the hydroxyl group in this compound. nih.gov

Reactivity of the Methyl Substituent

Oxidation Reactions at the Methyl Group (e.g., to hydroxymethyl)

The methyl group of this compound can be oxidized to a hydroxymethyl group, yielding 4-amino-6-(hydroxymethyl)-3-nitropyridin-2-ol. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of methyl groups on pyridine rings has been accomplished using reagents like chromium(VI). researchgate.net Biocatalytic methods, employing enzymes such as xylene monooxygenase, have also been utilized for the selective oxidation of methyl groups on pyridine rings to the corresponding alcohols. rsc.org The specific conditions for the oxidation of the methyl group in the target compound would need to be empirically determined, taking into account the sensitivity of the other functional groups, particularly the amino and hydroxyl groups, to the oxidizing conditions.

Condensation Reactions Involving the Methyl Group

The methyl group in 2-methylpyridines, especially when the ring is activated by electron-withdrawing groups, is sufficiently acidic to participate in condensation reactions with carbonyl compounds, such as aromatic aldehydes. researchgate.netmdpi.comresearchgate.netnih.gov This reactivity is enhanced by the presence of the nitro group in the 3-position of this compound. The reaction typically proceeds in the presence of a base, which deprotonates the methyl group to form a carbanionic intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a styryl derivative after dehydration.

Table 2: Representative Condensation Reactions of Substituted 2-Methylpyridines

| 2-Methylpyridine Derivative | Aldehyde | Product |

| 2-methyl-3,5-dinitropyridine | Aromatic aldehydes | 2-styryl-3,5-dinitropyridine |

| 2-methyl-3-nitro-5-bromopyridine N-oxide | Aromatic aldehydes | 2-styryl-3-nitro-5-bromopyridine N-oxide |

Interplay of Multiple Functional Groups: Electronic and Steric Effects on Reactivity

The nitro group at the C3 position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. libretexts.org However, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

The amino group at the C4 position is a strong electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. pearson.com

The combination of these groups creates a unique reactivity profile. For instance, the electron-withdrawing nitro group will enhance the acidity of the methyl protons at C6, facilitating condensation reactions. At the same time, the electron-donating amino group will influence the position of electrophilic attack on the ring, should such a reaction be attempted. The steric bulk of the methyl group and the potential for hydrogen bonding involving the amino and hydroxyl/oxo groups will also play a significant role in directing the outcome of chemical transformations.

Substituent Effects on Reaction Selectivity and Kinetics

The substituents on the pyridin-2-one ring play a crucial role in determining both the rate (kinetics) and the outcome (selectivity) of its chemical reactions. The amino, methyl, and nitro groups exert distinct electronic and steric effects that influence the electron density distribution within the ring and the accessibility of different positions to reacting species.

Electronic Effects:

Amino Group (-NH₂): As a strong electron-donating group through resonance (+R effect), the amino group at the 4-position increases the electron density of the pyridine ring, particularly at the ortho and para positions. This effect can partially counteract the electron-withdrawing nature of the nitro group and the pyridine nitrogen, potentially deactivating the ring towards nucleophilic attack to some extent, while activating it for electrophilic substitution, should the reaction conditions favor it.

Nitro Group (-NO₂): The nitro group at the 3-position is a powerful electron-withdrawing group through both resonance (-R effect) and induction (-I effect). This group strongly deactivates the ring towards electrophilic substitution and significantly activates it for nucleophilic aromatic substitution (SNAr). The ortho and para positions relative to the nitro group are particularly activated.

Steric Effects:

The methyl group at the 6-position can exert steric hindrance, potentially impeding the approach of bulky reagents to the adjacent positions on the ring. This can influence the regioselectivity of reactions, favoring attack at less hindered sites.

Influence on Reaction Selectivity:

The interplay of these electronic and steric effects governs the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution reactions, the nitro group strongly directs incoming nucleophiles to the positions ortho and para to it. However, the presence of the amino and methyl groups can modulate this directing effect.

Influence on Reaction Kinetics:

Illustrative Data on Substituent Effects in Related Systems:

The following interactive table illustrates the expected qualitative effects of different substituents on the rate of a hypothetical nucleophilic aromatic substitution reaction on a 3-nitropyridin-2-one core, based on established principles of physical organic chemistry.

| Substituent at C4 | Substituent at C6 | Expected Relative Rate of SNAr | Rationale |

| -NH₂ (Amino) | -CH₃ (Methyl) | Slower | Both are electron-donating groups, which destabilize the negatively charged intermediate of an SNAr reaction, thereby increasing the activation energy and slowing the reaction rate. |

| -H (Hydrogen) | -H (Hydrogen) | Baseline | The unsubstituted ring serves as a reference for comparison. |

| -Cl (Chloro) | -H (Hydrogen) | Faster | The chloro group is electron-withdrawing through induction, which helps to stabilize the Meisenheimer intermediate, thus accelerating the reaction. |

| -NO₂ (Nitro) | -H (Hydrogen) | Much Faster | An additional strong electron-withdrawing group would significantly stabilize the anionic intermediate, leading to a substantial increase in the reaction rate. |

This table presents a qualitative prediction of substituent effects based on general principles of chemical reactivity. Actual quantitative data would require experimental kinetic studies.

Detailed research findings on analogous systems indicate that the position of the substituent relative to the reaction center and the leaving group is critical in determining the magnitude of the electronic effect on the reaction kinetics.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound this compound and its tautomer, 4-Amino-6-methyl-3-nitro-1H-pyridin-2-one (CAS Number: 63897-15-4), is not publicly available. chemicalbook.com While the existence of the compound is noted, published studies containing the specific Fourier Transform Infrared (FTIR), Fourier Transform Raman (FT-Raman), Potential Energy Distribution (PED), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analyses required to populate the requested article sections could not be located.

Constructing an article with the mandated detailed data tables and in-depth analysis for each spectroscopic technique would necessitate access to primary research data that is not present in the searched sources. To adhere to the principles of scientific accuracy and avoid generating unsubstantiated information, the article cannot be created as requested.

Structural Elucidation and Spectroscopic Characterization of 4 Amino 6 Methyl 3 Nitropyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the covalent framework of a molecule by mapping out scalar couplings between nuclei. For 4-Amino-6-methyl-3-nitropyridin-2-OL, a suite of 2D NMR experiments would be required to assign the proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the title compound, the primary expected correlation would be between the single aromatic proton on the pyridine (B92270) ring and the protons of the C6-methyl group, although this four-bond coupling is often weak or unobserved. Stronger correlations would be expected if other protons were present on the ring. The protons of the amino group (NH₂) may also show correlations to each other or potentially to the ring proton, depending on the solvent and rate of exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). For this compound, an HSQC spectrum would show a clear correlation between the methyl protons and the methyl carbon, as well as a correlation between the aromatic proton and its attached ring carbon. This provides a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular skeleton by identifying longer-range couplings (typically two or three bonds) between protons and carbons. Key expected correlations for this compound would include:

The methyl protons showing correlations to the C6 and C5 carbons of the pyridine ring.

The aromatic proton showing correlations to the surrounding ring carbons (e.g., C4, C6, and potentially the carbon bearing the nitro group, C3).

The amino protons showing correlations to C4 and C3/C5, providing definitive placement of the amino group.

Together, these 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₆H₇N₃O₃), the expected exact mass is approximately 169.0487 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+• or [M+H]⁺).

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses of small neutral molecules or radicals:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂, 46 Da), leading to a significant fragment ion at m/z 123.

Loss of CO: Pyridin-2-one structures often exhibit a loss of carbon monoxide (CO, 28 Da) from the molecular ion or subsequent fragment ions.

Loss of a Methyl Radical: Cleavage of the methyl group (•CH₃, 15 Da) could also be observed.

Analysis of these fragmentation pathways provides corroborating evidence for the presence and connectivity of the various functional groups within the molecule.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted pyridine ring. The presence of the nitro group (a strong electron-withdrawing group) and the amino group (a strong electron-donating group) in conjugation with the aromatic system typically results in strong absorption bands in the UV-A and visible regions. These transitions are often sensitive to solvent polarity, with more polar solvents potentially causing a shift in the absorption maxima (solvatochromism).

Many substituted aminopyridines are known to be fluorescent. mdpi.com Whether this compound possesses emissive properties would need to be determined experimentally. If fluorescent, the emission spectrum would be recorded following excitation at a wavelength corresponding to one of its absorption maxima. The presence of the nitro group, which can quench fluorescence through intersystem crossing, might result in low or negligible quantum yield.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly available, data from the closely related isomer, 4-Methyl-3-nitropyridin-2-amine (which lacks the C2-hydroxyl/oxo group and has the amino group at C2), provides insight into the expected structural features. nih.gov In this related structure, the pyridine ring is nearly planar, and the nitro group is slightly twisted out of the plane of the ring. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds and π–π stacking interactions. nih.gov

For this compound, a crystal structure would definitively establish its tautomeric form in the solid state (pyridin-2-ol vs. pyridin-2-one) and reveal how hydrogen bonding involving the amino, hydroxyl/oxo, and nitro groups dictates the crystal packing.

A crystallographic study would yield precise measurements of all geometric parameters. The data table below shows representative bond lengths for the related compound 4-Methyl-3-nitropyridin-2-amine , which can serve as a reference for expected values. nih.gov

| Bond | Length (Å) |

| C2-N2 | 1.352 (4) |

| C3-N3 | 1.450 (4) |

| C3-C4 | 1.411 (4) |

| C4-C5 | 1.378 (4) |

| C4-C6 | 1.500 (4) |

| N3-O1 | 1.233 (3) |

| N3-O2 | 1.234 (3) |

Data derived from the crystallographic study of 4-Methyl-3-nitropyridin-2-amine. nih.gov

In this compound, the C2-O bond length would be critical in identifying the tautomer: a C-O single bond (around 1.36 Å) would indicate the pyridin-2-ol form, while a C=O double bond (around 1.23 Å) would confirm the pyridin-2-one form. Bond angles around the ring carbons would be approximately 120°, consistent with an sp²-hybridized system. Torsional angles, particularly involving the nitro group relative to the pyridine ring, would describe the degree of planarity of the molecule.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the analysis of closely related structures, such as 4-Methyl-3-nitropyridin-2-amine, provides a robust model for the expected interactions. The crystal packing in these types of molecules is generally governed by strong hydrogen bonds and stabilizing π–π stacking interactions.

In the crystal lattice of the related compound 4-Methyl-3-nitropyridin-2-amine, the molecules form distinct dimers through intermolecular hydrogen bonds of the N–H···N type, creating what is known as an R22(8) ring motif. nih.gov Additionally, an intramolecular N–H···O hydrogen bond is observed, which contributes to the planarity of the molecule. nih.gov The pyridine rings are essentially planar, with only slight deviations for the amino and methyl groups. nih.gov

Table 1: Representative Crystal Data for a Related Nitropyridine Compound

| Parameter | Value |

| Empirical Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3776 (6) |

| b (Å) | 12.8673 (11) |

| c (Å) | 7.3884 (6) |

| β (°) | 104.364 (4) |

| Volume (ų) | 679.45 (10) |

| Z | 4 |

Data presented for the closely related compound 4-Methyl-3-nitropyridin-2-amine as a predictive model. nih.gov

Table 2: Hydrogen Bond Geometry in a Related Nitropyridine Compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Type |

| N2—H2A···N1 | 0.88 (3) | 2.17 (4) | 3.045 (4) | 174 (3) | Intermolecular |

| N2—H2B···O1 | 0.85 (3) | 2.01 (3) | 2.612 (4) | 127 (2) | Intramolecular |

Data presented for the closely related compound 4-Methyl-3-nitropyridin-2-amine as a predictive model. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC-MS)

The assessment of purity and the separation of isomers are critical steps in the synthesis and characterization of this compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for these purposes, offering high resolution, sensitivity, and specificity. nih.gov

For pyridine derivatives, which are often polar and hydrophilic, reversed-phase HPLC is a common approach. helixchrom.comhelixchrom.com However, achieving adequate retention and separation of isomers can be challenging and may require specialized column chemistries or mobile phase modifiers. helixchrom.com Method development often involves screening different columns, such as C18 or those with alternative selectivities like phenyl-hexyl or polar-embedded phases.

A typical HPLC-MS method for analyzing compounds like this compound would involve a gradient elution. This technique uses a changing mobile phase composition, for instance, starting with a high percentage of aqueous solvent (like water with a small amount of formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net This process allows for the effective separation of the main compound from impurities and closely related isomers generated during synthesis.

The mass spectrometer detector provides molecular weight information and fragmentation patterns, which are invaluable for confirming the identity of the target compound and tentatively identifying unknown impurities. nih.gov The high sensitivity of MS, particularly with tandem mass spectrometry (MS/MS), allows for the detection and quantification of trace-level impurities. nih.govresearchgate.net Alternative chromatographic modes, such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, can also be employed for separating highly polar pyridine isomers that are difficult to resolve by reversed-phase methods. sielc.com

Table 3: Example HPLC-MS Conditions for Analysis of Pyridine Derivatives

| Parameter | Condition |

| HPLC System | High-Performance Liquid Chromatography system |

| Column | X-Bridge Glycan BEH Amide (100 x 2.1 mm, 2.5 µm) or equivalent reversed-phase/HILIC column nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.govresearchgate.net |

| Gradient Elution | Example: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min nih.gov |

| Column Temp. | 20 - 40 °C nih.gov |

| Injection Vol. | 1 - 10 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

These are representative conditions and would require optimization for the specific compound this compound.

Based on a comprehensive search, specific theoretical and computational chemistry studies focusing solely on the compound This compound or its tautomer, 4-Amino-6-methyl-3-nitro-1H-pyridin-2-one , are not available in the public domain.

While extensive research exists applying quantum chemical calculations to structurally related nitropyridine derivatives, the precise data required to generate an article according to the specified outline for "this compound" is absent.

Computational studies have been performed on similar molecules, such as 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-3-methyl-5-nitropyridine. nih.govsigmaaldrich.com These studies employ methodologies like Density Functional Theory (DFT) with B3LYP functionals and various basis sets to investigate molecular geometries, spectroscopic properties, and electronic structures. nih.gov However, presenting this data would violate the instruction to focus exclusively on this compound.

Therefore, it is not possible to provide the requested detailed article without the foundational research data for the specified compound.

Theoretical and Computational Chemistry Studies on 4 Amino 6 Methyl 3 Nitropyridin 2 Ol

Molecular Orbital Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as the primary electron donor, while the LUMO serves as the principal electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For molecules like 4-Amino-6-methyl-3-nitropyridin-2-OL, the distribution of HOMO and LUMO densities across the pyridine (B92270) ring and its substituents (amino, methyl, nitro, and hydroxyl groups) would dictate its interaction with other chemical species.

Electron Density Distribution and Chemical Reactivity Insights

The distribution of electron density within a molecule provides a comprehensive picture of its chemical nature. In this compound, the electron-donating amino group and the electron-withdrawing nitro group create a polarized electronic structure. This distribution is key to understanding the molecule's reactivity.

Computational analyses can map this electron density, revealing electron-rich areas that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov The interplay between the electron-donating (+R) effect of the amino group and the strong electron-withdrawing (-R) effect of the nitro group significantly influences the charge distribution on the pyridine ring, thereby guiding the molecule's reactive behavior.

Chemical Reactivity Descriptors

To quantify the insights gained from orbital energies and electron density, a set of chemical reactivity descriptors derived from DFT calculations is employed. These are categorized into global and local descriptors.

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. researchgate.net These parameters are calculated using the energies of the HOMO and LUMO. dergipark.org.tr

Hardness (η) and Softness (S) : Chemical hardness is a measure of resistance to a change in electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules, with a small gap, are more reactive. researchgate.net Softness is the reciprocal of hardness.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A high electrophilicity index suggests a molecule is a strong electrophile. researchgate.net

| Descriptor | Formula | Description |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is the chemical potential) | Quantifies the energy lowering of a system when it accepts electrons. |

This table defines the global reactivity descriptors. Specific calculated values for this compound are not available in the searched literature.

Local Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential Surface)

While global descriptors describe the molecule as a whole, local descriptors identify specific reactive sites within the molecule.

Fukui Functions (f(r)) : The Fukui function is used to predict the most likely regions for nucleophilic and electrophilic attacks. researchgate.net It identifies which atoms in a molecule have the greatest tendency to either donate or accept an electron. mdpi.com

Molecular Electrostatic Potential (MEP) Surface : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to indicate charge distribution: red areas denote negative potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the nitro and hydroxyl oxygen atoms and positive potential near the amino group's hydrogen atoms.

Conformational Analysis and Tautomeric Investigations

The three-dimensional structure and the potential for isomerization are critical aspects of a molecule's function and reactivity.

Computational Mapping of Conformational Space and Energy Minima (e.g., O-cis/O-trans conformers)

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, rotation around single bonds, such as the C-NO₂ bond, could lead to different conformers (e.g., where the nitro group is planar or twisted relative to the pyridine ring). Computational methods can map the potential energy surface to locate the most stable, low-energy conformers.

Furthermore, 2-hydroxypyridine (B17775) derivatives like the subject compound are known to exist in equilibrium with their oxo-tautomer, 4-amino-6-methyl-3-nitropyridin-2(1H)-one. researchgate.net Quantum chemical calculations are essential to determine the relative stability of these tautomeric forms in different environments (gas phase or solution), which can significantly impact the compound's chemical properties and biological activity.

Relative Stabilities of Pyridin-2-ol and Pyridin-2-one Tautomers

The tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms is a well-documented phenomenon in hydroxypyridines. The position of this equilibrium is significantly influenced by the nature and position of substituents on the pyridine ring, as well as the surrounding solvent environment. In the case of this compound, the presence of an electron-donating amino group and an electron-withdrawing nitro group introduces competing electronic effects that modulate the relative stabilities of the tautomers.

Computational studies on substituted 2-hydroxypyridines have shown that the pyridin-2-one form is generally more stable, particularly in polar solvents. This preference is attributed to the greater dipole moment of the pyridone tautomer, which is better stabilized by polar solvent molecules. The gas-phase energy difference between the two tautomers of the parent 2-hydroxypyridine is small, with some computational methods suggesting the pyridin-2-ol form may be slightly more stable in the absence of solvent. However, for substituted derivatives, this can change. For instance, studies on other heterocyclic systems have shown that the lactam (NH) tautomer is generally more stable than the lactim (OH) form in both the gas phase and in various solvents. scispace.com

Table 1: Illustrative Relative Energies of this compound Tautomers in Different Environments This table is based on general trends observed for substituted 2-hydroxypyridines and is intended for illustrative purposes.

| Tautomer | Environment | Relative Energy (kcal/mol) | Expected More Stable Form |

|---|---|---|---|

| Pyridin-2-ol | Gas Phase | +1 to +3 | Pyridin-2-one |

| Pyridin-2-one | Gas Phase | 0 | |

| Pyridin-2-ol | Water | +5 to +8 | Pyridin-2-one |

| Pyridin-2-one | Water | 0 |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The specific arrangement of the amino and nitro groups on the pyridine ring of this compound allows for the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between a hydrogen atom of the amino group at the 4-position and an oxygen atom of the nitro group at the 3-position (N-H···O).

The strength of the N-H···O hydrogen bond can be estimated through computational methods such as Natural Bond Orbital (NBO) analysis, which quantifies the interaction energy between the donor and acceptor orbitals. While specific values for the title compound are not available, studies on analogous systems suggest that such hydrogen bonds are of moderate strength.

Table 2: Typical Parameters for Intramolecular N-H···O Hydrogen Bonds in Similar Aromatic Systems This table provides expected values based on computational studies of related molecules and is for illustrative purposes.

| Parameter | Typical Calculated Value |

|---|---|

| H···O Distance (Å) | 1.8 - 2.2 |

| N-H···O Angle (°) | 140 - 160 |

| Interaction Energy (kcal/mol) | 4 - 8 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding solvent. For this compound, MD simulations can elucidate how the molecule behaves in a solution, which is crucial for understanding its properties in a biological or chemical context.

MD simulations can reveal the preferred conformations of the molecule in different solvents. For instance, the orientation of the amino and nitro groups, as well as the rotation of the methyl group, can be monitored. The intramolecular hydrogen bond between the amino and nitro groups is expected to be a persistent feature in these simulations, although its geometry may fluctuate.

Solvent effects are a key aspect that can be investigated using MD simulations. The simulations can show how solvent molecules, such as water, arrange themselves around the solute molecule and form intermolecular hydrogen bonds. For this compound, the polar amino, nitro, and hydroxyl/carbonyl groups are expected to be strong sites for hydrogen bonding with water molecules. These interactions will further stabilize the more polar pyridin-2-one tautomer in aqueous solution, consistent with the principles discussed in section 5.4.2. While specific MD simulation studies on this compound are not prevalent in the literature, the general methodology would involve placing the molecule in a simulated box of solvent and observing its behavior over nanoseconds. The insights gained from such simulations would be valuable for understanding the molecule's solubility, reactivity, and potential biological activity.

Mechanistic Investigations of Reactions Involving 4 Amino 6 Methyl 3 Nitropyridin 2 Ol

Elucidation of Reaction Pathways and Identification of Intermediates

No specific reaction pathways or intermediates for 4-Amino-6-methyl-3-nitropyridin-2-OL were found.

Determination of Transition States and Activation Energies

Information regarding the transition states and activation energies for reactions involving this compound is not available in the reviewed sources.

Kinetic and Thermodynamic Studies of Chemical Transformations

No kinetic or thermodynamic data for chemical transformations of this compound was identified.

Influence of Substituents, Solvents, and Catalysts on Reaction Mechanisms

While studies on other pyridine (B92270) derivatives show the influence of these factors, no such mechanistic studies were found specifically for this compound. nih.gov

Isotopic Labeling Studies to Probe Reaction Pathways

The available literature on isotopic labeling focuses on techniques for studying large biomolecules like proteins and does not describe studies to probe the reaction pathways of this specific small molecule.

Advanced Applications and Role in Chemical Synthesis and Materials Science

Utilization as a Chemical Synthon and Versatile Building Block in Complex Organic Synthesis

4-Amino-6-methyl-3-nitropyridin-2-ol is a valuable chemical synthon, a molecular unit that can be readily incorporated into a larger synthetic scheme. The presence of multiple reactive sites—the nucleophilic amino group, the electron-withdrawing nitro group, and the acidic hydroxyl group of the pyridinol ring—allows for a wide range of chemical transformations. This versatility makes it an attractive starting material for the synthesis of complex organic molecules. Its utility is particularly pronounced in its role as a precursor to advanced heterocyclic compounds and as a crucial intermediate in multi-step synthetic pathways.

The structure of this compound is ideally suited for the construction of fused heterocyclic systems. The amino and nitro groups on adjacent carbon atoms can participate in cyclization reactions to form a variety of five- and six-membered rings fused to the pyridine (B92270) core. For instance, reduction of the nitro group to an amino group would yield a diamino derivative that can react with various reagents to form fused imidazoles, pyrazines, or other heterocyclic structures. Such fused-ring systems are common scaffolds in medicinal chemistry and materials science.

One notable application of similar aminonitropyridine derivatives is in the synthesis of triazolo[1,5-a]pyridines. mdpi.com The general strategy involves the reaction of the amino group with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by treatment with hydroxylamine (B1172632) and subsequent cyclization. mdpi.com This process transforms the aminopyridine into a fused triazole system, a class of compounds with known biological activities. The presence of the hydroxyl and methyl groups on the this compound scaffold offers further opportunities for functionalization of the resulting heterocyclic products.

The synthesis of 6-azaindoles from 3-amino-4-methylpyridines through electrophilic cyclization is another relevant example of how this class of compounds can be used to build complex heterocyclic structures. chemrxiv.orgrsc.org

Table 1: Representative Heterocyclic Systems Derived from Aminonitropyridine Precursors

| Precursor Class | Reagents for Cyclization | Resulting Heterocyclic System | Potential Applications |

|---|---|---|---|

| 2-Amino-3-nitropyridines | 1. Reduction (e.g., H₂/Pd) 2. Dicarbonyl compounds | Fused Pyrazinopyridines | Pharmaceuticals, Organic Electronics |

| 2-Amino-3-nitropyridines | 1. DMF-DMA 2. Hydroxylamine | Triazolo[1,5-a]pyridines | Medicinal Chemistry |

In multi-step organic synthesis, this compound can serve as a pivotal intermediate, allowing for the sequential and regioselective introduction of various functional groups. The differential reactivity of its functional groups is key to its utility. For example, the amino group can be selectively acylated or alkylated, while the nitro group can be reduced to an amine under specific conditions. The pyridinol hydroxyl group can also be a site for further reactions, such as etherification.

This step-wise modification is crucial in the construction of complex target molecules where precise control over the molecular architecture is required. Nitropyridine compounds are frequently used as intermediates in the synthesis of substituted pyridines that are valuable in the preparation of pharmaceuticals and other specialty chemicals. google.com The synthesis of 2,3-diaminopyridine (B105623) derivatives, for instance, often proceeds through the reduction of a corresponding 2-amino-3-nitropyridine (B1266227) intermediate. orgsyn.org This transformation is a common step in the synthesis of molecules with applications in dye chemistry and as ligands for metal complexes.

Derivatization for Functional Organic Materials

The derivatization of this compound opens up avenues for the creation of novel functional organic materials, including dyes, pigments, and polymers. The electronic properties conferred by the combination of electron-donating (amino, hydroxyl) and electron-accepting (nitro) groups on the aromatic pyridine ring are central to these applications.

The molecular structure of this compound contains a "push-pull" system, where the electron-donating amino group and the electron-withdrawing nitro group are in conjugation through the pyridine ring. This arrangement is a classic design feature for chromophores, the parts of a molecule responsible for its color. Such molecules often exhibit strong absorption of light in the visible region of the electromagnetic spectrum.

The reactive functional groups of this compound, particularly the amino and hydroxyl groups, make it a suitable monomer for incorporation into polymeric structures. For instance, the amino group can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The hydroxyl group can participate in the formation of polyesters or polyethers.

The inclusion of the highly polar and rigid pyridinol-based unit into a polymer backbone can impart unique physical properties to the resulting material. These may include enhanced thermal stability, altered solubility characteristics, and specific optical or electronic properties. For example, polymers containing pyridine units have been investigated for their electrochemical properties and potential use as semiconductor materials. icm.edu.pl The presence of the nitro group offers a site for post-polymerization modification, such as reduction to an amino group, which can then be used for cross-linking or for grafting other polymer chains.

Table 2: Potential Polymerization Reactions of this compound

| Reactive Group | Co-monomer | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Amino (-NH₂) | Diacyl chloride | Polyamide | High thermal stability, specific solubility |

| Amino (-NH₂) | Diisocyanate | Polyurea | Enhanced mechanical properties |

| Hydroxyl (-OH) | Dicarboxylic acid | Polyester | Modified thermal and optical properties |

Biocatalytic Approaches to Pyridinol Functionalization (Chemical Transformations using Enzymes/Cells)

Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. While specific biocatalytic functionalization of this compound is not extensively documented, the principles of biocatalysis can be applied to this molecule. Enzymes such as oxidoreductases, hydrolases, and lyases could potentially be used to modify its structure with high chemo-, regio-, and stereoselectivity.

For example, nitroreductases could be employed for the selective reduction of the nitro group to an amino group, a transformation that can be challenging to perform with high selectivity using chemical reagents in the presence of other reducible functional groups. Similarly, enzymes like hydroxylases could potentially introduce additional hydroxyl groups onto the pyridine ring, further increasing its functionality. The use of biocatalysis to perform N-alkylation on heterocyclic amines is a growing field, providing a mild and selective method for creating new derivatives. researchgate.net Such enzymatic approaches could provide access to novel derivatives of this compound that are difficult to synthesize through conventional organic chemistry.

Regioselective Oxyfunctionalization of Pyridine Derivatives (e.g., using Burkholderia sp. MAK1)

Regioselective oxyfunctionalization is a critical process in synthetic chemistry, enabling the introduction of hydroxyl groups at specific positions on a molecule. This targeted hydroxylation is often challenging to achieve through conventional chemical methods. The use of whole-cell biocatalysts, such as the bacterium Burkholderia sp. MAK1, presents a promising strategy for the regioselective oxyfunctionalization of pyridine derivatives. nih.govresearchgate.net

Burkholderia sp. MAK1, isolated from soil, has demonstrated a notable capability to utilize pyridin-2-ol as its sole source of carbon and energy. nih.gov This characteristic makes its cellular machinery adept at interacting with and modifying pyridine-based structures. Research has confirmed that whole cells of Burkholderia sp. MAK1 can effectively convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. nih.govresearchgate.net This regioselectivity is a key advantage of using this biocatalyst.

While direct studies on the oxyfunctionalization of "this compound" by Burkholderia sp. MAK1 are not extensively documented, the bacterium's proven efficacy with structurally similar pyridine derivatives suggests a strong potential for analogous transformations. The presence of amino, methyl, and nitro groups on the pyridine ring of "this compound" would influence the substrate's orientation within the enzyme's active site, thereby directing the position of hydroxylation. For instance, in the biotransformation of 4-methyl-3-nitro-pyridin-2-amine using the fungus Cunninghamella elegans, oxidation occurred at both the aromatic ring and the methyl group, yielding a mixture of products including 6-amino-4-methyl-5-nitropyridin-3-ol. researchgate.net This highlights the potential for multiple sites of oxyfunctionalization.

The general scheme for the oxyfunctionalization of pyridine derivatives by Burkholderia sp. MAK1 involves the introduction of a hydroxyl group, with the molecular mass of the resulting product being 16 Da higher than the parent compound. nih.gov

Table 1: Examples of Regioselective Oxyfunctionalization by Burkholderia sp. MAK1

| Substrate | Product | Reference |

|---|---|---|

| Pyridin-2-amines | 5-hydroxy derivatives | nih.gov |

| Pyridin-2-ones | 5-hydroxy derivatives | nih.gov |

Microbial Transformations in Synthetic Chemistry

The use of microorganisms in synthetic chemistry, known as microbial transformation or biotransformation, offers a powerful alternative to traditional chemical synthesis. researchgate.netnih.gov This approach is particularly valuable for complex molecules where conventional methods may lack selectivity or require harsh reaction conditions.

Microbial transformations of pyridine derivatives have been investigated with various microorganisms. For example, the biotransformation of 2-amino-4-methyl-3-nitropyridine (B139313) by Cunninghamella elegans ATCC 26269 resulted in three different oxidized products: 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. nih.gov This demonstrates the versatility of microbial systems in catalyzing different types of oxidation reactions on a single substrate.

Another example is the transformation of the same substrate by Streptomyces antibioticus ATCC 14890, which produced 2-amino-4-methyl-3-nitro-6(1H)-pyridinone and its tautomer, 2-amino-6-hydroxy-4-methyl-3-nitropyridine. nih.gov These examples underscore the principle that different microbial strains can yield distinct products from the same starting material, offering a diverse toolbox for synthetic chemists.

For a compound like "this compound," microbial transformations could potentially be employed to:

Introduce additional functional groups with high regioselectivity.

Modify existing functional groups, such as the reduction of the nitro group to an amino group.

Achieve stereoselective transformations.

The outcomes of such transformations would be highly dependent on the choice of microorganism and the specific reaction conditions employed.

Table 2: Products from Microbial Transformation of 2-amino-4-methyl-3-nitropyridine

| Microorganism | Product(s) | Reference |

|---|---|---|

| Cunninghamella elegans | 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, 2-amino-4-methyl-3-nitropyridine-1-oxide | nih.gov |

Green Chemistry Methodologies for Sustainable Synthesis

Green chemistry principles are increasingly being integrated into chemical synthesis to minimize environmental impact and enhance sustainability. researchgate.net For a compound such as "this compound," the application of green chemistry methodologies would focus on several key areas of its synthesis.

The synthesis of pyridine derivatives often involves multi-step processes that can generate significant waste. Green chemistry approaches aim to address this by:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs) as solvents. A greener approach would involve the use of water, ethanol, or other environmentally benign solvent systems. For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully achieved in a water-EtOH mixture. researchgate.net

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. This includes both biocatalysts, as discussed in the context of microbial transformations, and chemical catalysts that can be easily separated and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This reduces the generation of byproducts and waste.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can contribute to a more sustainable process. nih.govmdpi.comresearchgate.net Microwave irradiation has been shown to dramatically shorten reaction times and improve yields in the synthesis of aminocoumarins and aminopyridones from their hydroxy precursors. nih.govresearchgate.net

While specific green synthesis protocols for "this compound" are not detailed in the available literature, the principles of green chemistry provide a clear framework for developing more sustainable synthetic routes. This could involve, for example, exploring one-pot reactions, utilizing renewable starting materials, and designing processes that minimize the use and generation of hazardous substances.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridin-2-ol |

| 5-hydroxy derivatives |

| Pyridin-2-amines |

| Pyridin-2-ones |

| 4-methyl-3-nitro-pyridin-2-amine |

| 6-amino-4-methyl-5-nitropyridin-3-ol |

| Pyridine-N-oxides |

| Methylpyridines |

| 2-amino-4-methyl-3-nitropyridine |

| 2-amino-5-hydroxy-4-methyl-3-nitropyridine |

| 2-amino-4-hydroxymethyl-3-nitropyridine |

| 2-amino-4-methyl-3-nitropyridine-1-oxide |

| 2-amino-4-methyl-3-nitro-6(1H)-pyridinone |

| 2-amino-6-hydroxy-4-methyl-3-nitropyridine |

| 2-amino-4H-chromene-3-carbonitrile |

| Aminocoumarins |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Amino-6-methyl-3-nitropyridin-2-OL to improve yield and purity?

- Methodological Answer : Use controlled stepwise nitration and amination reactions under inert atmospheres to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to stabilize intermediates. Purification via recrystallization in ethanol-water mixtures (1:3 v/v) reduces impurities. Validate purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What analytical techniques are most suitable for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and nitro-group orientation. Infrared (IR) spectroscopy identifies functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -NH₂ at ~3350 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (m/z 199.17). Cross-validate with X-ray crystallography for structural elucidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for nitropyridinols: use fume hoods to avoid inhalation, wear nitrile gloves, and store in amber glass under nitrogen to prevent photodegradation. Emergency protocols include immediate rinsing with water for skin contact and activated charcoal for accidental ingestion. Reference Safety Data Sheets (SDS) for spill management .

Q. How do solvent choices impact the solubility and stability of this compound?

- Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility at 25°C. Avoid chlorinated solvents due to potential nitro-group reactivity. Stability assays under UV light (254 nm) and variable pH (3–9) show optimal stability in neutral buffers. Use dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. What mechanistic pathways explain nitro-group reduction in this compound under catalytic hydrogenation?

- Methodological Answer : Employ kinetic isotope effects (KIE) and deuterium labeling to track hydrogenation intermediates. Use Pd/C or Raney Ni catalysts at 50 psi H₂ pressure. Monitor by in-situ Fourier-transform infrared (FTIR) spectroscopy to detect transient species. Compare activation energies via Arrhenius plots under varying temperatures (25–80°C) .

Q. How do substituent positions (amino, nitro, methyl) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distributions. Compare Hammett σ values for substituent effects on aromatic ring electrophilicity. Experimental validation via cyclic voltammetry (CV) quantifies redox potentials, correlating with computational predictions .

Q. What strategies resolve contradictory data on the compound’s photostability in prior studies?

- Methodological Answer : Replicate experiments under standardized light sources (e.g., 365 nm UV-LED vs. broad-spectrum lamps). Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts (e.g., nitroso derivatives). Apply multivariate analysis to isolate variables (humidity, oxygen levels) causing discrepancies .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to active sites (e.g., cytochrome P450). Validate with molecular dynamics (MD) simulations (NAMD) over 100 ns to assess binding stability. Compare with in vitro enzyme inhibition assays (IC₅₀ values) for correlation .

Q. What are the degradation pathways of this compound in environmental matrices?

- Methodological Answer : Simulate aqueous degradation using HPLC-MS/MS to track nitro-group reduction and hydroxylation. Apply OECD Guideline 307 for soil degradation studies. Identify metabolites via high-resolution mass spectrometry (HRMS) and compare with predicted pathways from EPI Suite™ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.